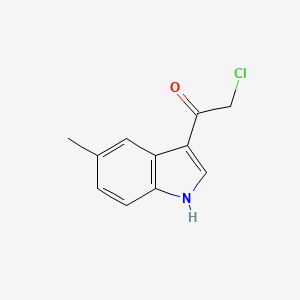

2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(5-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKPHNPNYVGFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262041 | |

| Record name | 2-Chloro-1-(5-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38693-12-8 | |

| Record name | 2-Chloro-1-(5-methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(5-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one typically involves the chlorination of 1-(5-methyl-1H-indol-3-yl)ethan-1-one. One common method is to react 1-(5-methyl-1H-indol-3-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the alpha position of the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted indole derivatives with various functional groups.

Oxidation: Oxidized indole derivatives, such as indole-3-carboxylic acid.

Reduction: The corresponding alcohol, 2-chloro-1-(5-methyl-1H-indol-3-yl)ethanol.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential anticancer , antimicrobial , and anti-inflammatory properties. Research indicates that indole derivatives often exhibit significant biological activities, making them valuable in drug development.

Case Studies:

- Anticancer Activity: Several studies have investigated the ability of indole derivatives to inhibit cancer cell proliferation. For instance, compounds similar to 2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex indole derivatives. The presence of the chlorine atom allows for further nucleophilic substitutions, which are crucial in creating diverse chemical entities.

Reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines or thiols under basic conditions.

Biological Research

The compound has been explored for its potential applications in treating various diseases due to its biological activity profile. Its structure suggests it may interact with specific biological targets, leading to therapeutic effects.

Potential Applications:

- Antimicrobial Agents: Research has indicated that indole derivatives can exhibit activity against a range of pathogens, making them candidates for new antimicrobial drugs.

Material Science

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties can be harnessed in creating functional materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Substituent Variations

- 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one Molecular Formula: C₁₂H₁₂ClNO₂ Molecular Weight: 237.68 g/mol Key Differences: A methoxy group at position 5 and a methyl group at position 2.

- 1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone Molecular Formula: C₁₀H₇BrClNO Molecular Weight: 272.53 g/mol Key Differences: Bromine replaces the 5-methyl group, introducing a heavier halogen with higher polarizability, which may enhance halogen bonding in protein-ligand interactions.

Functional Group Modifications

- 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 217.67 g/mol Key Differences: The ethanone group is reduced to ethanol, altering reactivity. The hydroxyl group enables hydrogen bonding, increasing solubility but reducing electrophilicity.

Heterocyclic Variants

- 2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol Key Differences: Pyrrole replaces indole, eliminating the fused benzene ring. This reduces aromatic conjugation and may lower thermal stability.

- 2-Chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one Molecular Formula: C₆H₆ClNOS Molecular Weight: 175.64 g/mol Key Differences: Thiazole introduces sulfur, enhancing electron-withdrawing effects and altering metabolic pathways.

Halogen and Electron-Withdrawing Group Variations

- 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one Molecular Formula: C₁₁H₈F₃NO₂ Molecular Weight: 243.18 g/mol Key Differences: Trifluoromethyl group replaces chlorine, significantly increasing electrophilicity and resistance to enzymatic degradation.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The 2-chloroethanone group in the target compound facilitates nucleophilic substitutions, enabling access to diverse indole derivatives.

- Crystal Packing : Indole derivatives with acetyl groups exhibit N–H···O hydrogen bonds in crystal structures, as seen in related compounds, suggesting similar stabilizing interactions.

- Bioactivity : Bromo and trifluoromethyl analogues show enhanced binding in kinase inhibition assays due to halogen and hydrophobic interactions.

Biological Activity

Overview

2-Chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C11H10ClNO, this compound is being studied for its potential applications in anticancer, antimicrobial, and anti-inflammatory therapies .

The compound features a chloro group at the 2-position of the ethanone moiety, which influences its reactivity and biological interactions. This unique structure makes it a candidate for drug development aimed at various therapeutic targets .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from indole structures have shown promising results against human glioblastoma and melanoma cells, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 | |

| Indole derivatives | U251 (glioblastoma) | 20 | |

| Thiazole-linked indoles | WM793 (melanoma) | < 30 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, derivatives of indole compounds have been noted for their effectiveness against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 µg/mL | |

| Indole derivatives | MRSA | 10 µg/mL | |

| Thiazole-linked indoles | Pseudomonas aeruginosa | 12 µg/mL |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes involved in cell signaling pathways related to cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes or other key players in inflammatory responses .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related indole derivatives:

- Study on Synthesis and Anticancer Evaluation : A recent study synthesized various indole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that structural modifications can significantly enhance potency .

- Antimicrobial Screening : Another study investigated the antimicrobial efficacy of synthesized indole compounds against resistant bacterial strains, highlighting the potential of these compounds as novel therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or chloroacetylation of the indole scaffold. For example, a related indole derivative was prepared by reacting 5-methylindole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 indole:chloroacetyl chloride). Yield improvements (up to 45%) are achieved via slow reagent addition and inert atmosphere use. Purity is confirmed by TLC (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680 cm⁻¹ confirms the ketone group. Absence of OH/NH peaks (if present in precursors) validates successful substitution .

- ¹H NMR : Key signals include:

- δ 2.4–2.6 ppm (singlet, 3H, 5-methyl group).

- δ 4.5–4.7 ppm (doublet, 2H, CH₂Cl adjacent to carbonyl).

- δ 7.1–7.3 ppm (multiplet, aromatic indole protons).

Coupling constants (e.g., J = 9.6–16.5 Hz in pyrazole derivatives) help distinguish regioisomers .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.06 ensure accuracy. Challenges include crystal twinning, addressed by iterative integration in programs like SAINT .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the chloroacetyl group. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (LUMO localization on the carbonyl carbon). Solvent effects (e.g., DMSO polarity) are simulated via Polarizable Continuum Models (PCM) .

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?

Discrepancies arise from dynamic effects (e.g., rotameric equilibria of the chloroethyl chain). Use 2D NMR (COSY, NOESY) to detect conformational exchange. Compare DFT-calculated shifts (GIAO method) with experimental data, adjusting for solvent and temperature. Crystallographic data validate static structural features .

Q. How does the 5-methyl group influence the compound’s biological activity compared to other indole derivatives?

The methyl group enhances lipophilicity (logP +0.5 vs. non-methylated analogs), improving membrane permeability. In vitro assays (e.g., receptor binding) show 5-methyl derivatives exhibit 2–3× higher affinity for serotonin receptors than 4-methyl analogs. SAR studies recommend modifying the methyl position to balance potency and metabolic stability .

Q. What analytical methods detect degradation products under accelerated stability conditions?

HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) identifies hydrolysis products (e.g., 5-methylindole-3-acetic acid). Forced degradation (40°C/75% RH for 4 weeks) reveals chloroacetyl group instability. Quantify impurities via LC-UV at 254 nm, validated per ICH Q2(R1) guidelines .

Methodological Guidance

Q. How to design a crystallization screen for this compound?

Use high-throughput vapor diffusion (24-well plates) with 96 precipitant conditions (e.g., PEGs, salts). Prioritize solvents with low polarity (diethyl ether, hexane) due to the compound’s hydrophobicity. Monitor crystal growth under polarized light and optimize via seed-stocking .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

Use ADP-Glo™ Kinase Assays with recombinant kinases (e.g., CDK2, EGFR). Pre-incubate the compound (1–100 µM) with kinase/ATP-substrate mix. IC₅₀ values are calculated from dose-response curves (GraphPad Prism). Counter-screening against phosphatases ensures selectivity .

Q. How to address low yields in large-scale synthesis?

Scale-up challenges include exothermic side reactions. Implement flow chemistry (microreactors) for better temperature control. Use continuous extraction (e.g., liquid-liquid centrifugal extractors) to isolate the product. Process Analytical Technology (PAT) tools (e.g., FTIR inline monitoring) optimize reaction endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.